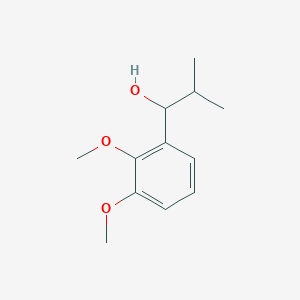
4-Allyl-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 4-allyl-2,6-diméthoxyphényle est un composé organique appartenant à la classe des acétates de phényle. Il se caractérise par la présence d’un groupe allyle et de deux groupes méthoxy liés à un cycle phényle, qui est lui-même estérifié avec de l’acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de 4-allyl-2,6-diméthoxyphényle implique généralement l’estérification du 4-allyl-2,6-diméthoxyphénol avec de l’anhydride acétique ou du chlorure d’acétyle en présence d’un catalyseur tel que la pyridine ou l’acide sulfurique. La réaction est généralement réalisée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
En milieu industriel, la production de l’acétate de 4-allyl-2,6-diméthoxyphényle peut être intensifiée en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des paramètres de réaction, conduisant à des rendements et une pureté plus élevés du produit final. L’utilisation de systèmes automatisés réduit également le risque d’erreur humaine et améliore la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 4-allyl-2,6-diméthoxyphényle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe allyle peut être oxydé pour former un époxyde ou un aldéhyde.
Réduction : Le groupe ester peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le tétroxyde d’osmium sont couramment utilisés.
Réduction : L’hydrure de lithium aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.
Substitution : Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium sont souvent utilisés.
Principaux produits formés
Oxydation : Formation d’époxydes ou d’aldéhydes.
Réduction : Conversion en alcools.
Substitution : Formation d’acétates de phényle substitués.
Applications De Recherche Scientifique
L’acétate de 4-allyl-2,6-diméthoxyphényle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de parfums et d’arômes en raison de son arôme agréable.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 4-allyl-2,6-diméthoxyphényle implique son interaction avec diverses cibles moléculaires. Le composé peut moduler l’activité enzymatique, en particulier celles impliquées dans les voies du stress oxydatif. Il peut également interagir avec les récepteurs cellulaires, entraînant des modifications de la transduction du signal et de l’expression génétique. Ces interactions contribuent à ses effets biologiques observés, tels que les activités antioxydantes et neuroprotectrices.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Allyl-2,6-diméthoxyphénol : Partage une structure similaire mais ne possède pas le groupe acétate.
Eugénol : Contient un groupe allyle et un groupe méthoxy, mais diffère dans la position des groupes fonctionnels.
Isoeugénol : Similaire à l’eugénol, mais avec une configuration différente de la double liaison.
Unicité
L’acétate de 4-allyl-2,6-diméthoxyphényle est unique en raison de la présence à la fois de groupes méthoxy et d’un ester acétate, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
29540-11-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2,6-dimethoxy-4-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
FDYLVSINANJYBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1OC)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)


![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)






![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

